1-(3-fluorophenyl)-7,8-dimethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
1-(3-Fluorophenyl)-7,8-dimethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine, methoxy, and methyl groups in its structure suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-fluorophenyl)-7,8-dimethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrazole Ring: Starting with a suitable precursor, such as a substituted aniline, the pyrazole ring can be formed through cyclization reactions involving hydrazine derivatives.
Quinoline Formation: The pyrazole intermediate can then be subjected to Friedländer synthesis, which involves the condensation of the pyrazole with an aldehyde or ketone in the presence of a base to form the quinoline ring.
Functional Group Introduction:
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Fluorophenyl)-7,8-dimethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The fluorine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Formation of substituted pyrazoloquinolines with different functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: Possible applications in the development of new materials or as intermediates in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which 1-(3-fluorophenyl)-7,8-dimethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
DNA Intercalation: Inserting between DNA base pairs, affecting replication and transcription processes.
Comparison with Similar Compounds
1-(3-Fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline: Lacks the methoxy groups, which may affect its biological activity and chemical reactivity.
1-(3-Chlorophenyl)-7,8-dimethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline: Substitution of fluorine with chlorine, potentially altering its pharmacokinetic properties.
1-(3-Fluorophenyl)-7,8-dimethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline: Absence of the methyl group on the phenyl ring, which may influence its binding affinity to targets.
Uniqueness: The unique combination of fluorine, methoxy, and methyl groups in 1-(3-fluorophenyl)-7,8-dimethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline may confer distinct physicochemical properties, such as increased lipophilicity, enhanced metabolic stability, and specific binding interactions with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(3-fluorophenyl)-7,8-dimethoxy-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN3O2/c1-15-7-9-16(10-8-15)24-20-14-27-21-13-23(31-3)22(30-2)12-19(21)25(20)29(28-24)18-6-4-5-17(26)11-18/h4-14H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBMDRPKGBOBYTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC(=C(C=C43)OC)OC)C5=CC(=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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